molecular formula C12H17NO3S B11863044 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate

Cat. No.: B11863044
M. Wt: 255.34 g/mol
InChI Key: ATXPACUNIFAEBF-UHFFFAOYSA-N
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Description

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate ( 1357353-86-6) is a chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C12H17NO3S and a molecular weight of 255.33, this compound features an azetidine ring, a strained four-membered nitrogen-containing heterocycle that is increasingly valued in lead optimization for its favorable properties . The structure incorporates both a 1-ethylazetidin-3-yl group and a 4-methylbenzenesulfonate (tosylate) ester. The tosylate group is an excellent leaving group, making this molecule a versatile intermediate for nucleophilic substitution reactions. Researchers can utilize this compound to introduce the 1-ethylazetidine moiety into more complex molecules, potentially for the synthesis of novel bioactive compounds or pharmaceutical intermediates. Its primary research value lies in its application as a key precursor in organic synthesis, particularly for the functionalization of molecules and the construction of chemical libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylazetidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-13-8-11(9-13)16-17(14,15)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXPACUNIFAEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Azetidine Synthesis

The superbase method, adapted from Regio- and Diastereoselective Synthesis of 2-Arylazetidines, employs tert-butoxide, diisopropylamine, and butyllithium to construct the azetidine ring. A representative synthesis involves:

  • Cooling tert-butoxide in tetrahydrofuran (THF) to −78°C under nitrogen.

  • Adding diisopropylamine (2.0 equiv) and butyllithium (3.0 equiv) dropwise.

  • Introducing oxirane derivatives (e.g., epichlorohydrin) to form azetidine precursors.

For example, N-ethylbenzylamine reacts with epichlorohydrin to yield N-benzyl-N-ethyl-1-(oxiran-2-yl)methanamine (2b ) in 54% yield after column chromatography.

Table 1: Key Reaction Parameters for Superbase-Mediated Azetidine Synthesis

ParameterValue
Temperature−78°C
SolventTHF (anhydrous)
Basetert-Butoxide/Butyllithium
Reaction Time2 hours
Yield Range54–81%

Alkylation of Azetidine Derivatives

Ethylation of Azetidine Nitrogen

The ethyl group is introduced via nucleophilic substitution or reductive amination. In a protocol from, N-ethylbenzylamine undergoes alkylation with iodomethane in methanol under anhydrous conditions, facilitated by diisopropylethylamine (DIPEA). Critical steps include:

  • Dissolving 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol in methanol.

  • Adding DIPEA (4.0 equiv) and iodomethane (1.0 equiv) at room temperature.

  • Stirring for 45 minutes to achieve S-methylation.

This method avoids ring-opening side reactions, preserving the azetidine core.

Optimization of Alkylation Conditions

  • Solvent Choice : Methanol or THF ensures solubility of azetidine intermediates.

  • Base Selection : DIPEA minimizes protonation of the azetidine nitrogen, enhancing alkylation efficiency.

  • Temperature Control : Room temperature prevents decomposition of light-sensitive intermediates.

Sulfonation of 3-Hydroxyazetidine Derivatives

Tosylation with 4-Methylbenzenesulfonyl Chloride

The sulfonate group is introduced via reaction of 3-hydroxyazetidine derivatives with 4-methylbenzenesulfonyl chloride (tosyl chloride). A patented method outlines:

  • Reacting tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4 ) with tosyl chloride in the presence of triethylamine.

  • Purifying the product (tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate, 5b ) via aqueous extraction.

Table 2: Spectral Data for Tosylated Intermediate 5b

ParameterValue
1H NMR (CDCl₃)δ 7.33 (2H, d, J=7.8 Hz), 4.59 (1H, AB d)
13C NMR (CDCl₃)δ 138.7 (C), 45.0 (C)
HRMS [M + H]⁺ 192.1383 (calc), 192.1382 (found)

Fluorination and Byproduct Management

In related pathways, fluorinating reagents like tetrabutylammonium fluoride (TBAF) replace tosyl groups, but residual chloromethyl byproducts (<1%) are mitigated using 1,4-diazabicyclo[2.2.2]octane (DABCO).

Integrated Synthesis Route

Stepwise Assembly

  • Azetidine Ring Formation : Use superbase conditions to generate N-ethylazetidine from epichlorohydrin and N-ethylbenzylamine.

  • Hydroxymethyl Functionalization : Reduce ester groups to hydroxymethyl using Red-Al or sodium borohydride.

  • Sulfonation : Treat with tosyl chloride in dichloromethane and triethylamine at 0°C.

Yield and Purity Considerations

  • Column Chromatography : Silica gel (10–40% ethyl acetate/hexane) removes unreacted tosyl chloride.

  • Anhydrous Conditions : Essential to prevent hydrolysis of the sulfonate ester.

Mechanistic Insights

Ring-Opening and Nucleophilic Attack

The azetidine ring’s strain facilitates nucleophilic attack at the 3-position. Tosylation proceeds via a two-step mechanism:

  • Deprotonation of the 3-hydroxy group by triethylamine.

  • Nucleophilic displacement of the chloride leaving group on tosyl chloride.

Steric and Electronic Effects

  • Ethyl Group Impact : The N-ethyl substituent enhances solubility in organic solvents, aiding purification.

  • Tosyl Group Stability : The electron-withdrawing tosyl group stabilizes the sulfonate ester against hydrolysis.

Chemical Reactions Analysis

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that azetidine derivatives, including 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate, exhibit promising antimicrobial properties. In a study examining related compounds, modifications at specific positions on the azetidine ring enhanced antibacterial activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes . This suggests that similar modifications in the structure of this compound could lead to improved antibacterial agents.

Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies involving azetidine derivatives have shown that they can inhibit vital enzymes in cancer cells, which may contribute to their effectiveness as therapeutic agents. For instance, compounds that include azetidine moieties have been reported to exhibit cytotoxic effects against various cancer cell lines .

Enzyme Mechanisms
this compound serves as a probe in studies investigating enzyme mechanisms. Its structural characteristics allow it to interact with specific biological targets, aiding in the elucidation of biochemical pathways .

Biochemical Applications

Biochemical Synthesis
The compound is utilized in the synthesis of other biologically active molecules. Its azetidine framework is beneficial for creating complex structures through reactions with amines or other nucleophiles, leading to a variety of derivatives that may possess unique biological activities .

Drug Development
Azetidine derivatives are increasingly explored in drug development due to their ability to modulate biological activity through structural variations. The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has shown potential for creating novel therapeutic agents . The versatility of this compound allows it to be a valuable intermediate in the development of such compounds.

Material Science Applications

Polymer Chemistry
The compound's sulfonate group can enhance solubility and reactivity in polymer applications. Research indicates that azetidine-based compounds can be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities .

Agrochemical Applications
Due to its structural features, this compound may find applications in agrochemicals. Compounds with azetidine motifs have been researched for their potential as herbicides or pesticides, contributing to sustainable agricultural practices .

Case Study 1: Antibacterial Activity Enhancement

A study on lincomycin derivatives demonstrated that modifications at the C-7 position could significantly enhance antibacterial activity against resistant bacterial strains. This emphasizes the importance of structural modifications in developing effective therapeutics and suggests that similar strategies could be applied to this compound .

Case Study 2: Anticancer Evaluation

Research involving azetidine derivatives showed promising results in inhibiting cancer cell proliferation. Compounds structurally related to this compound were tested against various cancer cell lines, revealing significant cytotoxic effects and highlighting the potential for further development as anticancer agents .

Comparative Analysis Table

Compound NameStructureBiological Activity
This compoundC11H15N2O3SAntimicrobial, anticancer potential
Lincomycin DerivativesC18H37N2O6SEnhanced antibacterial activity
AzetidineC4H7NParent compound; less specific activity

Mechanism of Action

The mechanism of action of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The azetidine ring and the sulfonate group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Ethyl and benzyl groups influence steric bulk and lipophilicity. For instance, the benzyl group in the piperidine analog enhances hydrophobicity, while the ethyl group in the target compound balances reactivity and solubility .
  • Ionic vs. Covalent Forms : The anilinium salt () exists as an ionic pair, contrasting with the covalent sulfonate esters, which may alter solubility and crystallization behavior .

Reactivity Comparison :

  • Azetidine vs. Piperidine : The strained azetidine ring may undergo ring-opening reactions more readily than piperidine derivatives, useful in prodrug design or polymer chemistry.
  • Tosylate Stability : Ethylene glycol-based tosylates (e.g., 2-(2-hydroxyethoxy)ethyl tosylate) exhibit higher hydrophilicity but lower thermal stability compared to aromatic analogs .

Physicochemical Properties

  • Solubility: The target compound’s azetidine core and ethyl group likely confer moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), whereas ionic analogs like 2-aminoanilinium tosylate () show higher aqueous solubility .
  • Crystallography: While crystal data for the target compound is unavailable, analogs such as 2-aminoanilinium tosylate crystallize in monoclinic systems (space group P2₁/n) with distinct hydrogen-bonding networks .

Biological Activity

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate is a chemical compound characterized by its azetidine structure and sulfonate group derived from 4-methylbenzenesulfonic acid. Its molecular formula is C10H13NO3S, and it features an ethyl substituent at the nitrogen of the azetidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties that may influence its biological activity.

Chemical Structure and Properties

The compound consists of:

  • Azetidine Ring : A four-membered nitrogen-containing ring that can confer unique reactivity and biological properties.
  • Sulfonate Group : Known for enhancing solubility and potential interactions with biological targets.

Structural Comparison with Related Compounds

Compound NameStructural CharacteristicsUnique Features
1-Methylazetidin-3-yl 4-methylbenzenesulfonateMethyl group instead of ethyl on azetidinePotentially different biological activity
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamideSulfonamide derivativeExhibits different reactivity patterns
Benzhydrylazetidin-3-yl methanesulfonateBenzhydryl substitutionIncreased lipophilicity and altered pharmacokinetics

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. The azetidine ring is known to enhance the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, studies on related β-lactams show their effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that modifications in the azetidine structure could yield similar or improved efficacy against pathogens .

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of azetidine compounds showed significant antibacterial activity against resistant strains of bacteria. The sulfonate group may play a role in enhancing membrane permeability, allowing for better uptake into bacterial cells .
  • Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest moderate cytotoxicity, indicating potential as a lead compound for further development in cancer therapeutics .
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects is hypothesized to involve interference with bacterial cell wall synthesis, similar to other sulfonated compounds. Further studies are required to elucidate the exact pathways involved .

Research Findings

Recent findings highlight the following aspects:

  • Chemical Reactivity : The presence of the sulfonate group enhances the reactivity profile of the compound, making it suitable for further derivatization and modification .
  • Pharmacological Potential : The unique combination of an azetidine ring with a sulfonate moiety suggests potential applications in drug design, particularly in targeting bacterial infections and possibly cancer cells .

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